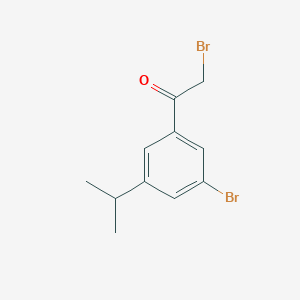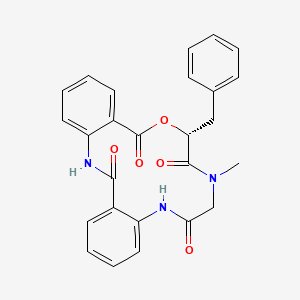
3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride
概要
説明
3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride is a complex organic compound known for its versatility in various chemical, biological, medicinal, and industrial applications. Its structure includes a pyridinyl group, a phenoxy group, and a propylamine moiety, making it a compound of significant interest due to its potential reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride typically involves multiple steps:
Formation of Intermediate: Initially, a pyridin-3-yl ethyl halide is synthesized by halogenation of the appropriate pyridin-3-yl ethanone.
Etherification Reaction: The pyridin-3-yl ethyl halide is then reacted with a phenol under basic conditions to form the intermediate phenoxy compound.
Amination: The phenoxy intermediate is subjected to nucleophilic substitution with a propan-1-amine, leading to the desired amine compound.
Dihydrochloride Formation: Finally, the free base form of the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the synthesis process is scaled up, maintaining stringent reaction conditions and purification protocols to ensure high yield and purity. Automated synthesis and continuous flow chemistry are often employed to optimize production efficiency.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions often result in the hydrogenation of the pyridinyl or phenoxy groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various amides or ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents like acyl chlorides and isocyanates under anhydrous conditions.
Major Products Formed:
Oxidation: N-oxide derivatives of the amine.
Reduction: Reduced forms of the pyridinyl or phenoxy groups.
Substitution: Amides or ureas depending on the specific reagents used.
科学的研究の応用
3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride finds extensive use in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interaction with various biological molecules and potential as a biochemical tool.
Medicine: Investigated for therapeutic applications, especially in areas where modulation of amine-related pathways is crucial.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
Unique Features:
The presence of both pyridinyl and phenoxy groups provides dual functionality.
The propan-1-amine moiety offers potential for forming additional derivatives.
類似化合物との比較
3-(2-(2-(Pyridin-4-yl)ethyl)phenoxy)propan-1-amine dihydrochloride: Similar structure with a different pyridinyl position.
3-(2-(2-(Quinolin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride: Features a quinoline ring instead of a pyridine.
This compound, 3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride, showcases a fascinating array of chemical reactivity and applications, making it a cornerstone in various research and industrial domains.
特性
IUPAC Name |
3-[2-(2-pyridin-3-ylethyl)phenoxy]propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.2ClH/c17-10-4-12-19-16-7-2-1-6-15(16)9-8-14-5-3-11-18-13-14;;/h1-3,5-7,11,13H,4,8-10,12,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEGNSJTWBWYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CN=CC=C2)OCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)

![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)

![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)




![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one hydrochloride](/img/structure/B1487268.png)



![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]hept-5-ylcarbamate hydrochloride](/img/structure/B1487276.png)
